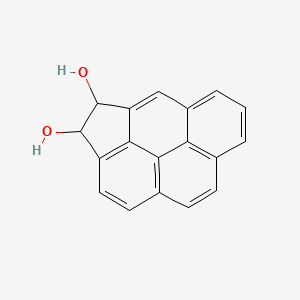
3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C18H12O2 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathways
Studies have demonstrated that 3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is primarily formed from cyclopenta(cd)pyrene through metabolic activation. The liver microsomes of rats treated with phenobarbital or 3-methylcholanthrene generate this compound as a significant metabolite . This transformation suggests that it may play a critical role in the toxicity associated with cyclopenta(cd)pyrene exposure.
Carcinogenic Potential
Research indicates that this compound possesses carcinogenic properties. It has been shown to induce mutations in bacterial systems similar to those caused by its parent compound . The International Agency for Research on Cancer (IARC) has classified cyclopenta(cd)pyrene as a possible human carcinogen (Group 2B), highlighting the importance of studying its metabolites like 3,4-dihydrodiol for understanding their carcinogenic mechanisms .
Genotoxicity
The genotoxic effects of this compound have been evaluated in various studies. It has been found to interact with DNA and induce mutations, which raises concerns about its potential impact on human health when present in environmental matrices .
Environmental Impact
As a component of environmental pollution, particularly from combustion processes and industrial emissions, the presence of this compound in soil and water raises significant ecological concerns. Its persistence and bioaccumulation potential necessitate further research into its environmental behavior and remediation strategies .
Therapeutic Applications
Despite its toxicological profile, there is growing interest in exploring the therapeutic potential of compounds derived from PAHs. Some studies suggest that derivatives of cyclopenta(cd)pyrene may exhibit anti-cancer activities through mechanisms involving cell cycle arrest and apoptosis in cancer cells . However, comprehensive clinical studies are required to establish any therapeutic efficacy conclusively.
Case Studies and Research Findings
特性
CAS番号 |
158570-62-8 |
|---|---|
分子式 |
C18H12O2 |
分子量 |
260.3 g/mol |
IUPAC名 |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H |
InChIキー |
ZICJXVAIOSTCST-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
正規SMILES |
C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O |
同義語 |
3,4-DHDCPP 3,4-dihydroxy-3,4-dihydrocyclopenta(c,d)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene 3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene, (cis)-isomer trans-CPP-3,4-diol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















